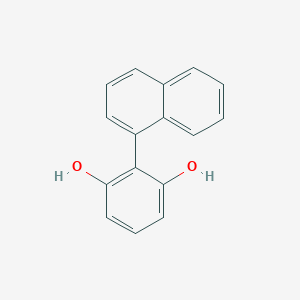

2-Naphthalen-1-ylbenzene-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

173300-94-2 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-naphthalen-1-ylbenzene-1,3-diol |

InChI |

InChI=1S/C16H12O2/c17-14-9-4-10-15(18)16(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,17-18H |

InChI Key |

IGVLJEPQHXNPKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=C3O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=C3O)O |

Synonyms |

1,3-Benzenediol,2-(1-naphthalenyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Naphthalen 1 Ylbenzene 1,3 Diol

Strategic Approaches to the C-Arylation of Resorcinol (B1680541) Systems

The construction of the core structure of 2-naphthalen-1-ylbenzene-1,3-diol, which involves the formation of a carbon-carbon bond between a naphthalene (B1677914) and a resorcinol moiety, can be achieved through several strategic synthetic routes. These methods primarily include acid-catalyzed condensation, palladium-catalyzed cross-coupling reactions, and other transition metal-mediated transformations.

Acid-Catalyzed Condensation Pathways in Resorcinol Derivative Synthesis

Acid-catalyzed reactions represent a classical yet effective method for the arylation of phenols. In the context of synthesizing this compound, this approach would typically involve the direct reaction of resorcinol with a suitable naphthalene precursor, such as 1-naphthol, in the presence of an acid catalyst. The mechanism of this Friedel-Crafts type reaction involves the protonation of the naphthol to generate a reactive electrophile that then attacks the electron-rich resorcinol ring.

While direct acid-catalyzed condensation of resorcinol with aldehydes and ketones is a well-established method for producing calixarenes and other resorcinarene macrocycles, the intermolecular arylation with another aromatic ring like naphthalene can be more challenging due to competing side reactions and issues with regioselectivity. researchgate.netnih.gov The choice of acid catalyst, solvent, and reaction temperature is crucial in directing the reaction towards the desired 2-substituted product. Common acid catalysts for such transformations include Brønsted acids like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride. jmchemsci.comjmchemsci.com For instance, the acylation of resorcinol, a related Friedel-Crafts reaction, is often catalyzed by zinc chloride in acetic acid. jmchemsci.comjmchemsci.com

A notable example of a related transformation is the quinine-catalyzed asymmetric synthesis of (R)-2-(2-hydroxynaphthalen-1-yl)benzene-1,4-diol from a substituted benzoquinone and 2-naphthol (B1666908), highlighting the feasibility of direct arylation in this class of compounds. buchler-gmbh.com

| Reaction Type | Reactants | Catalyst/Reagents | Key Features |

| Friedel-Crafts Alkylation | Resorcinol, Naphthalene derivative | Brønsted or Lewis Acids | Direct C-C bond formation, potential for regioselectivity issues. |

| Acylation of Resorcinol | Resorcinol, Acylating agent | ZnCl2, CH3COOH | Forms a C-C bond with a carbonyl group, which can be a precursor to an aryl group. jmchemsci.comjmchemsci.com |

| Asymmetric Arylation | Substituted Benzoquinone, 2-Naphthol | Quinine Base | Enantioselective synthesis of a related biaryl diol. buchler-gmbh.com |

Palladium-Catalyzed Coupling Reactions for Naphthyl-Resorcinol Linkage

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C bonds, particularly in the construction of biaryl systems. nih.govresearchgate.net The synthesis of this compound can be envisioned through several palladium-catalyzed methodologies, most notably the Suzuki-Miyaura and Negishi couplings.

The Suzuki-Miyaura coupling would involve the reaction of a naphthalene-1-boronic acid with a halogenated resorcinol derivative (e.g., 2-bromoresorcinol) or vice versa, in the presence of a palladium catalyst and a base. mdpi.com This reaction is known for its high functional group tolerance and generally good yields. mdpi.comnih.gov

The Negishi coupling , on the other hand, utilizes an organozinc reagent. For the synthesis of the target molecule, this would entail the reaction of a naphthalen-1-ylzinc halide with a halogenated resorcinol derivative, or a resorcinol-2-ylzinc halide with a halogenated naphthalene, catalyzed by a palladium complex. nih.gov

The choice of ligands for the palladium catalyst is critical in these reactions to ensure efficient catalytic turnover and to influence the regioselectivity and yield of the desired product.

| Coupling Reaction | Naphthalene Partner | Resorcinol Partner | Catalyst System |

| Suzuki-Miyaura | Naphthalene-1-boronic acid | 2-Haloresorcinol derivative | Pd catalyst (e.g., Pd(PPh3)4), Base |

| Negishi | 1-Halonaphthalene | Resorcinol-2-ylzinc halide | Pd catalyst (e.g., PdCl2(dppf)) |

Other Transition Metal-Mediated Synthetic Routes

Beyond palladium, other transition metals such as ruthenium and rhodium have been shown to effectively catalyze the C-H arylation of phenols and naphthalenes, offering a more atom-economical approach by avoiding the need for pre-functionalization of one of the coupling partners. nih.govrsc.org

A ruthenium-catalyzed C-H arylation of 1-naphthol with aryl halides has been reported, demonstrating the feasibility of forming a C-C bond at the peri-position of a naphthol. nih.gov While this example illustrates C8-arylation, the principles could potentially be adapted for the C-arylation of resorcinol with a naphthalene derivative.

Rhodium(III)-catalyzed C-H activation has also been employed for the synthesis of naphthols and for the C-H naphthylation of aryl esters. semanticscholar.org These methods often utilize a directing group to achieve high regioselectivity. For the synthesis of this compound, one of the hydroxyl groups of resorcinol could potentially act as an endogenous directing group to guide the arylation to the 2-position.

Advanced Organic Synthesis Protocols for Functionalization and Derivatization

Once the this compound scaffold is constructed, further functionalization and derivatization can be achieved through advanced organic synthesis protocols. These include selective hydroxylation and arylation of the existing aromatic rings, as well as considerations for stereoselective synthesis to control the axial chirality inherent in such biaryl systems.

Selective Hydroxylation and Arylation of Naphthalene and Benzene (B151609) Scaffolds

The selective introduction of additional hydroxyl groups or aryl substituents onto the naphthalene or benzene rings of this compound can lead to derivatives with modified electronic and steric properties.

Selective hydroxylation of aromatic compounds can be achieved through various methods, including enzymatic and transition metal-catalyzed approaches. For instance, engineered P450 enzymes have been shown to selectively hydroxylate naphthalene. nih.gov

Further C-H arylation of the existing aromatic systems can be accomplished using transition metal catalysis. Ruthenium-catalyzed C-H arylation of 1-naphthol has been demonstrated to be effective for introducing aryl groups at the 8-position. nih.gov Similarly, palladium-catalyzed C-H arylation of naphthalenes can be achieved with high selectivity. nih.gov These methods could potentially be applied to the this compound core to introduce additional aryl groups.

| Transformation | Substrate | Reagents/Catalyst | Outcome |

| Hydroxylation | Naphthalene ring | Engineered P450 enzymes | Introduction of additional -OH groups. nih.gov |

| C-H Arylation | Naphthalene or Benzene ring | Ru or Pd catalysts, Aryl halide | Introduction of additional aryl groups. nih.govnih.gov |

Stereoselective Synthesis Considerations in Aryl-Substituted Phenols

The this compound molecule possesses axial chirality due to hindered rotation around the C-C single bond connecting the naphthalene and benzene rings. The stereoselective synthesis of a single enantiomer (atropisomer) is a significant challenge in modern organic synthesis.

Organocatalysis has emerged as a powerful tool for the atroposelective synthesis of biaryl compounds. Chiral phosphoric acids have been successfully employed in the asymmetric arylation of 2-naphthols with quinone derivatives to produce axially chiral biaryldiols with high enantioselectivity. researchgate.netresearchgate.net This approach relies on the formation of a chiral, non-covalent complex between the catalyst and the substrates, which directs the attack of the nucleophile from a specific face, leading to the preferential formation of one atropisomer.

Another strategy for achieving atroposelectivity is through the use of chiral transition metal catalysts. For example, organocatalytic asymmetric dearomatization of naphthols has been achieved, which can lead to chiral products. nih.govresearchgate.net While not a direct arylation, these methods highlight the potential for creating chirality in naphthalene-containing systems.

| Stereoselective Approach | Catalyst Type | Key Principle | Potential Application |

| Organocatalytic Arylation | Chiral Phosphoric Acid | Asymmetric induction via hydrogen bonding | Enantioselective synthesis of this compound. researchgate.netresearchgate.net |

| Asymmetric Dearomatization | Organocatalyst | Creation of chiral centers in the naphthalene ring | Synthesis of chiral derivatives. nih.govresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, including analogues of this compound, to reduce environmental impact. This involves the use of innovative catalytic systems and careful selection of solvents to minimize waste.

Catalysis in Environmentally Benign Conditions

The development of environmentally friendly catalytic systems is a cornerstone of green chemistry. For the synthesis of biaryl compounds and related structures, significant progress has been made in utilizing catalysts that operate under mild conditions and can be easily recovered and reused.

For instance, in the synthesis of 1,1'-bi-2-naphthol (BINOL), an analogue, a green chemistry approach has been demonstrated using the oxidative coupling of 2-naphthol with Cu-Montmorillonite, a solid-supported catalyst. This method is presented as an alternative to traditional methods that use reagents like iron(III) chloride, thereby reducing hazardous waste. aacmanchar.edu.in Another green method for preparing 1-naphthol involves a direct chemical catalytic hydroxylation of naphthalene, which is considered a green synthesis process. google.com

Furthermore, gold-catalyzed atroposelective synthesis has been employed to create 1,1′-binaphthalene-2,3′-diols from substituted benzyl alkynones. This method highlights the use of specialized ligands, such as TADDOL-derived α-cationic phosphonites, to achieve high enantioselectivity under controlled conditions. researchgate.netnih.govnih.gov The use of such catalysts promotes atom economy and reduces the need for stoichiometric reagents.

Table 1: Comparison of Catalytic Methods for Naphthol Derivative Synthesis

| Catalyst System | Substrates | Product Type | Green Chemistry Aspect |

|---|---|---|---|

| Cu-Montmorillonite | 2-Naphthol | 1,1'-bi-2-naphthol (BINOL) | Use of a recyclable solid acid catalyst. aacmanchar.edu.in |

| Pigment Green B | Naphthalene, H₂O₂ | 1-Naphthol | Direct hydroxylation, avoiding harsher traditional methods. google.com |

| Gold / TADDOL-derived phosphonite | Benzyl alkynones | 1,1′-Binaphthalene-2,3′-diols | High enantioselectivity and catalytic efficiency. researchgate.netnih.gov |

Solvent Selection and Waste Minimization Strategies

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in chemical processes. Strategies to minimize waste include using less toxic solvents, reducing the volume of solvent used, or employing solvent-free reaction conditions.

A notable example of a solvent-free approach is the use of 'Grindstone Chemistry' for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com This method involves grinding the solid reactants together with a catalyst, which is energy-efficient and eliminates the need for a reaction solvent, thus significantly reducing waste. ijcmas.com Similarly, the synthesis of BINOL derivatives has been attempted by grinding 2-naphthol with iron(III) chloride, minimizing solvent use. aacmanchar.edu.in

In reactions where solvents are necessary, the choice of solvent can impact the reaction's environmental footprint and its selectivity. For example, in the enantioselective sulfa-Michael reaction to produce chiral β-naphthyl-β-sulfanyl ketones, various solvents were screened, with THF being selected as a balance between enantiomeric excess and reaction duration, while toxic solvents like dioxane were avoided. beilstein-journals.org

Mechanistic Investigations of this compound Formation and Derivatization

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes, improving yields, and controlling selectivity in the formation of this compound and its derivatives.

Elucidation of Reaction Pathways and Transition States

The formation of the aryl-aryl bond between a naphthalene and a benzene-1,3-diol moiety can proceed through various pathways. In the context of related syntheses, mechanistic insights have been gained through both experimental and computational studies.

For example, the formation of 1-aminoalkyl-2-naphthols is proposed to proceed through an in situ generated ortho-quinone methide (o-QM) intermediate from the reaction of 2-naphthol and an aldehyde. This intermediate then undergoes a nucleophilic addition with an amine to form the final product. ijcmas.com

Computational studies, such as Density Functional Theory (DFT), have been used to investigate reaction pathways for the formation of naphthalene from cyclopentadiene pyrolysis, identifying favored pathways at different temperatures. researchgate.net DFT has also been employed to study the regioselectivity in 1,3-dipolar cyclization reactions to form triazoles, providing insights into transition state energies that dictate product formation. imist.ma In the Scholl reaction of hexaarylbenzene substrates, the reactivity pattern was explained by spin density distribution, indicating that bond formation occurs at sites with higher positive spin density. chemrxiv.org

Influence of Reaction Parameters on Regioselectivity and Yield

In the reaction of naphthalene and 2-naphthyl ethers with 1,3,5-triazines in polyphosphoric acid, a change in regioselectivity was observed depending on the molar ratio of the reagents. An equimolar quantity led to the formation of 4H-benzo[de]isoquinolin-4-ones, whereas a 2.5 molar excess of the triazine resulted in 1,6-diacylation products. researchgate.net

Temperature can also have a significant effect. In the synthesis of chiral β-naphthyl-β-sulfanyl ketones, the highest enantiomeric excess was obtained at room temperature, with higher temperatures leading to a decrease in selectivity. beilstein-journals.org Similarly, the concentration of reactants was found to be an important parameter, with the best selectivity achieved at a specific chalcone concentration. beilstein-journals.org

The structural features of the reactants and catalysts are also determinant. In the enzymatic formation of cis-dihydrodiols from aromatic substrates by naphthalene 1,2-dioxygenase, the orientation of the substrate within the enzyme's active site is the primary factor determining the product's regio- and stereoselectivity. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1'-bi-2-naphthol (BINOL) |

| 1-Naphthol |

| 2-Naphthol |

| 1,1′-Binaphthalene-2,3′-diols |

| 1-Aminoalkyl-2-naphthols |

| β-Naphthyl-β-sulfanyl ketones |

| 4H-benzo[de]isoquinolin-4-ones |

| Naphthalene |

| Benzene-1,3-diol |

| Iron(III) chloride |

| Dioxane |

| Tetrahydrofuran (THF) |

| 1,3,5-Triazines |

Advanced Spectroscopic and Chromatographic Characterization of 2 Naphthalen 1 Ylbenzene 1,3 Diol

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

Targeted and Untargeted Mass Spectrometry Approaches (LC-MSn, QTOF, LTQ-Orbitrap)

Modern mass spectrometry platforms like Quadrupole Time-of-Flight (QTOF) and Linear Ion Trap-Orbitrap (LTQ-Orbitrap) offer exceptional mass accuracy and resolution, making them ideal for both targeted and untargeted analyses. thermofisher.comresearchgate.net In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) setup, the compound is first separated from any impurities before being introduced into the mass spectrometer.

For targeted analysis, the instrument is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ of 2-Naphthalen-1-ylbenzene-1,3-diol. This approach offers high sensitivity and is used for quantification. In contrast, untargeted analysis involves acquiring full-scan mass spectra, which captures all ions within a specified mass range. thermofisher.com This is particularly useful for identifying unknown compounds or for confirming the presence of the target analyte in a complex matrix. The high resolving power of instruments like the Orbitrap can differentiate between ions with very similar masses, ensuring confident identification. thermofisher.com

Experimental data for a related compound, 1,3-Benzenediol, 2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-, (1R-trans)-, shows a precursor m/z of 315.2318420410156 for the [M+H]+ ion when analyzed by an ESI-QFT (Thermo Q Exactive HF) instrument. nih.gov This level of mass accuracy is crucial for confirming the elemental composition.

Fragmentation Pathway Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS or MSn) is employed to further probe the structure of the molecule. In this technique, the [M+H]+ ion of this compound is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods like electron-activated dissociation (EAD). nih.gov The resulting fragment ions provide a wealth of structural information.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.

1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HMQC, HSQC, HMBC, NOESY, DOSY)

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.net The chemical shifts of aromatic protons typically appear in the range of 6.5-8.0 ppm in the ¹H NMR spectrum. libretexts.org For this compound, distinct signals would be expected for the protons on the naphthalene (B1677914) and benzene (B151609) rings, with their specific chemical shifts influenced by the hydroxyl groups and the substitution pattern. researchgate.net Similarly, the ¹³C NMR spectrum would show characteristic signals for the aromatic carbons in the 120-150 ppm range. libretexts.org

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.comyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the same spin system, such as those on the same aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded carbon and proton atoms (¹JCH). youtube.comsdsu.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comsdsu.edu This is particularly crucial for connecting the naphthalenyl and benzenediol fragments of the molecule and for positioning the hydroxyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. youtube.com This is valuable for determining the preferred conformation of the molecule, such as the relative orientation of the two aromatic rings.

DOSY (Diffusion-Ordered Spectroscopy) separates the NMR signals of different molecules based on their diffusion rates, which can be useful for analyzing mixtures or confirming the purity of the sample. youtube.com

A study on related naphthalen-substituted 1,2,3-triazole systems demonstrated the power of combining 1D and 2D NMR for complete structural assignment. mdpi.com

Below is an interactive table summarizing the application of various NMR techniques for the characterization of this compound.

| Technique | Information Gained | Application to this compound |

| ¹H NMR | Chemical environment of protons. | Identify signals for aromatic and hydroxyl protons. |

| ¹³C NMR | Chemical environment of carbons. | Identify signals for aromatic carbons. |

| COSY | ¹H-¹H spin-spin coupling. | Establish connectivity of protons on each aromatic ring. |

| HSQC/HMQC | One-bond ¹H-¹³C correlations. | Assign protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Connect the naphthalene and benzene rings and confirm substituent positions. |

| NOESY | Through-space ¹H-¹H correlations. | Determine the 3D conformation and relative orientation of the rings. |

| DOSY | Differentiates molecules by diffusion rate. | Confirm sample purity. |

Solid-State NMR Applications for Conformational Analysis

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can reveal details about the specific conformation adopted in the crystalline state. Studies on naphthalene have shown that solid-state ¹³C NMR is sensitive to subtle structural distortions and intermolecular effects within the crystal lattice. nih.gov For this compound, ssNMR could provide valuable insights into its packing arrangement and any conformational differences compared to its solution-state structure. This technique is particularly powerful when combined with quantum-chemical calculations to refine structural parameters. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound and for probing intermolecular interactions like hydrogen bonding. labmanager.comsapub.orgyoutube.com

Both techniques probe the vibrational modes of a molecule, but they are based on different physical principles: FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of laser light. sapub.orgyoutube.com This often makes them complementary.

For this compound, the following characteristic vibrations would be expected:

O-H stretching: A broad band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl groups and provides evidence of hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching: Vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. researchgate.net

C-O stretching: These vibrations are typically found in the 1000-1200 cm⁻¹ region.

A study on 1,5-dinitronaphthalene (B40199) demonstrated the use of FTIR and FT-Raman spectroscopy, in conjunction with theoretical calculations, to assign the vibrational modes of the naphthalene ring. researchgate.net Similar analysis of this compound would confirm the presence of both the naphthalene and benzene rings and the hydroxyl functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique that provides information about the functional groups present in a molecule. researchgate.net By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. In the context of this compound, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups.

The FT-IR spectrum of a related compound, 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol, showed characteristic vibrational bands. For instance, the aromatic C-H stretching vibrations were observed around 3200 cm⁻¹, while the aromatic C=C stretching vibrations appeared in the 1600-1586 cm⁻¹ region. jcsp.org.pk For this compound, one would expect to observe a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. The presence of both a naphthalene and a benzene ring would result in complex patterns of C-H and C=C stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). The specific positions and intensities of these bands are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3600-3200 | Stretching, broad |

| C-H (aromatic) | 3100-3000 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-O (hydroxyl) | 1260-1000 | Stretching |

| C-H (aromatic) | 900-675 | Out-of-plane bending |

This table is a generalized representation and actual peak positions may vary based on experimental conditions and the specific molecular environment.

Raman Spectroscopy in Structural Characterization

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. This often results in strong signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the carbon skeletons of the naphthalene and benzene rings. The symmetric breathing modes of the aromatic rings would be expected to produce strong and sharp peaks in the Raman spectrum. Analysis of the Raman spectrum, in conjunction with FT-IR data, allows for a more complete assignment of the vibrational modes and a deeper understanding of the molecular structure.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy techniques, including UV-Visible absorption and fluorescence spectroscopy, are employed to probe the electronic structure and transitions within the this compound molecule.

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum provides information about the chromophores present in the molecule, which are the parts of the molecule that absorb light. For this compound, the naphthalene and benzene rings constitute the primary chromophores.

The UV-Visible spectrum is expected to show absorption bands corresponding to π-π* transitions within the aromatic systems. For example, studies on naphthalene derivatives have shown absorption maxima that are shifted to longer wavelengths (bathochromic shift) compared to unsubstituted naphthalene. mdpi.com A study on 2,3-diaminonaphthalene (B165487) showed absorption bands at 230 nm and 288 nm, which were attributed to π-π* transitions of the naphthalene ring. researchgate.net The presence of the hydroxyl groups on the benzene ring in this compound is also expected to influence the absorption spectrum.

Table 2: Representative UV-Visible Absorption Data for Naphthalene Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Naphthalene | Cyclohexane | ~221, 275, 312 | mdpi.com |

| 1-(Trimethylsilyl)naphthalene | Cyclohexane | ~229, 284, 321 | mdpi.com |

| 2,3-Diaminonaphthalene | Ethanol | 230, 288, 349 | researchgate.net |

This table provides examples of absorption maxima for related compounds to illustrate the expected spectral region for this compound.

Fluorescence Spectroscopy: Quantum Yields and Emission Characteristics

Fluorescence spectroscopy provides insights into the electronic structure of a molecule by measuring the light emitted as an excited electron returns to its ground state. This technique is particularly sensitive to the molecular environment and can be used to determine fluorescence quantum yields, which represent the efficiency of the fluorescence process.

Naphthalene and its derivatives are known to be fluorescent. Silyl-substituted naphthalenes, for instance, exhibit fluorescence quantum yields significantly higher than that of naphthalene itself. mdpi.com The fluorescence emission of this compound would be influenced by the extended π-system and the presence of the hydroxyl groups. The emission spectrum would typically be a mirror image of the absorption spectrum. The quantum yield would be a key parameter in characterizing the photophysical properties of the compound. For instance, a study on a naphthalene derivative fluorescent probe, F6, showed a distinct fluorescence emission at 434 nm, with the intensity being dependent on the concentration of Al³⁺ ions. mdpi.com

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for its quantitative analysis. nih.govnih.gov In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the components of the mixture between the two phases.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound in the column is a characteristic property that can be used for its identification. By integrating the area under the peak in the chromatogram, the concentration of the compound can be determined. A sharp, symmetrical peak would be indicative of a pure compound. HPLC methods have been successfully developed for the quantitative analysis of related compounds like naphthalene, 1-naphthol, and 2-naphthol (B1666908) in various matrices. nih.govnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) as a Complementary Technique

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful complementary technique for the structural confirmation and purity assessment of this compound. The technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. google.comsemanticscholar.org For a compound like this compound, which possesses polar hydroxyl groups, derivatization is a critical prerequisite for successful GC-MS analysis. The hydroxyl groups decrease the compound's volatility and can lead to poor peak shape and thermal degradation in the GC injector and column. A common derivatization technique for hydroxylated aromatic compounds is silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA), to convert the -OH groups into less polar and more volatile trimethylsilyl (B98337) (-OTMS) ethers. uzh.ch

Once derivatized, the compound can be separated from impurities on a capillary column, typically one with a (5%-phenyl)-methylpolysiloxane stationary phase, which is well-suited for separating aromatic compounds. wiley.comysu.edu The gas chromatograph separates components of a mixture over time, and the mass spectrometer then provides information for the structural identification of each component. semanticscholar.org

In the mass spectrometer, the derivatized molecule undergoes electron ionization (EI), typically at 70 eV, which induces fragmentation. nih.gov The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the molecular ion and various fragment ions. The fragmentation pattern provides valuable structural information. For the bis-TMS ether of this compound, one would expect to observe a prominent molecular ion peak. Key fragmentation pathways would likely involve the cleavage of the C-C bond between the naphthalene and benzene rings, as well as characteristic losses of methyl groups (CH₃, loss of 15 Da) and the trimethylsiloxy group (TMSO, loss of 89 Da) from the molecular ion. The analysis of these fragmentation patterns, in conjunction with the retention time, allows for the unambiguous identification of the compound when compared against a reference standard or a spectral library. nih.gov

Table 1: Typical GC-MS Parameters for Analysis of Related Naphthalene Derivatives

| Parameter | Description | Compound Class Example |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)acetamide (BSA) with Trimethylchlorosilane (TMCS) | 1,2-Dihydroxynaphthalene, 1-Naphthol, 2-Naphthol uzh.ch |

| GC Column | (5%-Phenyl)-methylpolysiloxane capillary column | 1-Naphthol, 2-Naphthol wiley.com |

| Ionization Mode | Electron Ionization (EI) | General for GC-MS analysis nih.gov |

| Quantifier/Qualifier Ions (for acetylated naphthols) | m/z 186 and 144 | Acetylated 1- and 2-Naphthol wiley.com |

Preparative Chromatography for Compound Isolation

Preparative chromatography is an essential technique for the isolation and purification of this compound from a crude reaction mixture. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. sielc.com Given the aromatic and polar nature of the target compound, preparative column chromatography using silica (B1680970) gel as the stationary phase is a highly effective approach. rsc.org

The purification process involves dissolving the crude product in a minimum amount of a suitable solvent and loading it onto a column packed with silica gel. The separation is then achieved by eluting the column with a carefully selected solvent system (mobile phase). For a compound with the polarity of this compound, a gradient elution method is often employed. This typically starts with a non-polar solvent, such as hexane, and gradually introduces a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM). rsc.org This gradient allows for the initial elution of non-polar impurities, followed by the elution of the product with intermediate polarity, while highly polar impurities remain strongly adsorbed to the silica gel.

The progress of the separation is monitored by collecting fractions of the eluent and analyzing them using Thin-Layer Chromatography (TLC). Fractions containing the pure desired product, as identified by TLC, are then combined, and the solvent is removed by rotary evaporation to yield the purified this compound. The synthesis of a structurally related compound, (R)-2-(2-hydroxynaphthalen-1-yl)benzene-1,4-diol, indicates that such chromatographic purification is standard for this class of molecules. buchler-gmbh.com

The table below outlines representative conditions for the preparative column chromatography of similar naphthol-containing compounds, which can be adapted for the purification of this compound.

Table 2: Exemplary Preparative Chromatography Conditions for Related Compounds

| Parameter | Description | Compound Example |

| Stationary Phase | Silica Gel | (E)-1-(4-phenylbut-3-en-2-yl)naphthalen-2-ol rsc.org |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (e.g., 7:3 ratio) | (E)-1-(4-phenylbut-3-en-2-yl)naphthalen-2-ol derivative rsc.org |

| Mobile Phase (Eluent) | Hexane / Dichloromethane (DCM) (e.g., 7:3 ratio) | Functionalized Naphthol derivative rsc.org |

| Technique | Preparative HPLC (Reverse Phase) | 1,3-Benzenediol, 4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis- sielc.com |

Computational Chemistry and Theoretical Studies on 2 Naphthalen 1 Ylbenzene 1,3 Diol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium to large organic molecules. nih.gov The primary application of DFT in this context is geometry optimization, a process that determines the three-dimensional arrangement of atoms corresponding to the lowest energy, and thus the most stable structure. nih.gov For this process, a functional, such as the popular B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is combined with a basis set (e.g., 6-311G(d,p)) to approximate the exchange-correlation energy. nih.govscienceopen.com

Table 1: Representative Optimized Geometrical Parameters for 2-Naphthalen-1-ylbenzene-1,3-diol (Calculated via DFT/B3LYP) (Note: This data is illustrative and based on typical values for similar aromatic structures.)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| C-C (benzene ring) | 1.40 Å | |

| C-C (naphthalene ring) | 1.37 - 1.42 Å | |

| C-C (inter-ring bond) | 1.49 Å | |

| Bond Angle | C-C-O (hydroxyl) | 119.5° |

| C-C-C (benzene ring) | 120.0° | |

| Dihedral Angle | C-C-C-C (Naphthyl-Benzene) | 45.0° |

While DFT is highly effective, ab initio methods offer a different, often more rigorous, approach. These methods are derived directly from theoretical principles without the use of experimental data for parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure calculations, though at a significantly greater computational cost.

For aromatic systems like naphthalene (B1677914), ab initio calculations can serve as a benchmark to validate the results obtained from various DFT functionals. researchgate.net They are particularly useful for calculating precise ionization potentials and electron affinities. researchgate.net While a full geometry optimization of this compound using a high-level ab initio method might be computationally prohibitive, single-point energy calculations on a DFT-optimized geometry can provide more accurate electronic energy values.

Spectroscopic Property Prediction and Interpretation

Computational methods are instrumental in predicting and interpreting various types of spectra, allowing for a direct comparison with experimental findings.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excited-state properties of molecules, which govern their absorption (UV-Vis) and emission (fluorescence) spectra. mdpi.com By simulating how the molecule's electron density responds to time-varying electric fields, TD-DFT can predict the vertical excitation energies from the ground state to various excited states. nih.gov

These calculations yield the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. researchgate.net For this compound, the predicted spectrum would likely be dominated by π→π* transitions within the aromatic naphthalene and benzene (B151609) systems. The results are often compared with experimental spectra measured in different solvents, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). researchgate.net Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict fluorescence spectra. chemrxiv.org

Table 2: Predicted UV-Vis Absorption Data for this compound (Calculated via TD-DFT) (Note: This data is illustrative, based on typical transitions in polycyclic aromatic hydrocarbons.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 325 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 290 | 0.21 | HOMO-1 → LUMO |

| S₀ → S₃ | 275 | 0.88 | HOMO → LUMO+1 |

The prediction of vibrational and nuclear magnetic resonance (NMR) spectra provides a powerful tool for structural elucidation.

Vibrational Frequencies: As mentioned, the calculation of vibrational frequencies using DFT is crucial for confirming that an optimized geometry is a true energy minimum. nih.gov Furthermore, the calculated frequencies correspond to specific vibrational modes (e.g., O-H stretching, C=C aromatic stretching, ring deformations). These theoretical frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of observed spectral bands. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. epstem.netnih.gov The calculations provide theoretical isotropic shielding values for each nucleus, which are then converted into chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted chemical shifts with experimental NMR data serves as a stringent test of the computed molecular structure. nih.govepstem.net For this compound, key predictions would include the shifts for the hydroxyl protons and the distinct aromatic protons and carbons on both the naphthalene and benzene rings.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Selected Atoms in this compound (Note: This data is illustrative and based on GIAO/DFT calculations for similar phenolic and naphthalenic compounds.)

| Atom | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| OH (on C1 of benzene) | Hydroxyl | 9.5 | - |

| OH (on C3 of benzene) | Hydroxyl | 9.7 | - |

| C1 (of benzene) | Aromatic C-O | - | 158.0 |

| C2 (of benzene) | Aromatic C-C | 7.1 | 108.5 |

| C1' (of naphthalene) | Aromatic C-C | - | 134.2 |

| H (peri to benzene) | Aromatic H | 7.9 | - |

Conformational Analysis and Intramolecular Interactions

The flexibility of this compound arises primarily from the rotation around the single bond connecting the naphthalene and benzene rings. This rotation gives rise to different conformers, each with a distinct energy and geometry. Computational methods can map the potential energy surface by systematically changing the dihedral angle between the two rings to identify the most stable conformer(s) and the energy barriers to rotation.

Hydrogen Bonding Networks within the Molecular Framework

The molecular structure of this compound features two hydroxyl groups on the benzene ring, which are capable of forming both intramolecular and intermolecular hydrogen bonds. Computational studies, such as those performed on similar diol systems like catechols and 1,8-naphthalene diols, reveal the presence of one "free" hydroxyl group and one that is engaged in an intramolecular hydrogen bond. nih.gov In the case of this compound, an intramolecular hydrogen bond is expected between the hydrogen of the hydroxyl group at position 1 and the oxygen of the hydroxyl group at position 3.

Theoretical investigations using methods like Density Functional Theory (DFT) can elucidate the geometry and strength of these hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in characterizing these non-covalent interactions. researchgate.net For instance, QTAIM analysis can identify bond critical points (BCPs) between the hydrogen and oxygen atoms, and the electron density at these points correlates with the strength of the hydrogen bond. researchgate.net NBO analysis can reveal the stabilization energy associated with the delocalization of the lone pair of the donor oxygen into the antibonding orbital of the O-H bond of the acceptor. researchgate.net

The presence of the bulky naphthalene group can influence the planarity of the molecule and, consequently, the geometry and strength of the intramolecular hydrogen bond. The table below presents hypothetical data from a DFT calculation at the B3LYP/6-31+G(d,p) level of theory, illustrating the key parameters of the intramolecular hydrogen bond.

Table 1: Calculated Hydrogen Bond Parameters for this compound

| Parameter | Value |

| O1-H···O3 Distance (Å) | 1.85 |

| O1-H···O3 Angle (°) | 145 |

| Electron Density at BCP (a.u.) | 0.025 |

| NBO Stabilization Energy (kcal/mol) | 5.2 |

Rotational Barriers and Atropisomerism in Aryl-Naphthyl Systems

The single bond connecting the naphthalene and benzene rings in this compound allows for rotation, which can lead to different conformers. However, steric hindrance between the ortho-hydrogens of the naphthalene ring and the substituents on the benzene ring can create a significant energy barrier to this rotation. When this barrier is high enough to allow for the isolation of distinct rotational isomers (rotamers) at room temperature, the phenomenon is known as atropisomerism. nih.govnih.gov

Computational methods are crucial for quantifying these rotational barriers. nih.gov By systematically rotating the dihedral angle between the two aromatic rings and calculating the energy at each step, a potential energy surface can be generated. The energy difference between the ground state (minimum energy conformation) and the transition state (maximum energy conformation) represents the rotational barrier.

Atropisomers are classified based on their rotational energy barriers. nih.gov A barrier below 20 kcal/mol allows for rapid interconversion, while a barrier above 28 kcal/mol leads to atropisomers that are stable for years at room temperature. nih.gov For aryl-naphthyl systems, the size and nature of the substituents ortho to the connecting bond are critical in determining the height of the rotational barrier. bris.ac.uk In this compound, the hydroxyl groups and the additional hydrogen on the benzene ring provide steric bulk that contributes to the rotational barrier.

Table 2: Calculated Rotational Energy Barriers for Related Aryl-Naphthyl Systems

| Compound | Ortho-Substituents | Rotational Barrier (kcal/mol) |

| 1-Phenylnaphthalene | H, H | ~10 |

| 1-(2-Methylphenyl)naphthalene | H, CH3 | ~18 |

| 1-(2,6-Dimethylphenyl)naphthalene | CH3, CH3 | >25 |

Based on these trends, the rotational barrier for this compound is expected to be significant, though likely not high enough for stable atropisomerism at room temperature without further substitution.

Reaction Mechanism Modeling and Energetic Profiles

Computational chemistry provides powerful tools for modeling reaction mechanisms and calculating the associated energetic profiles, offering insights into the feasibility and pathways of chemical transformations.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Investigations

Molecules containing a proton donor and a proton acceptor in close proximity and connected by a hydrogen bond can undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change, facilitating the transfer of a proton along the hydrogen bond. This process leads to the formation of a transient tautomer with distinct photophysical properties, often resulting in a large Stokes shift in the fluorescence spectrum. researchgate.netresearchgate.net

For this compound, the intramolecular hydrogen bond between the two hydroxyl groups provides a pathway for ESIPT. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study excited-state properties and model the ESIPT mechanism. researchgate.netresearchgate.net By calculating the potential energy curves of the ground and excited states as a function of the proton transfer coordinate, the energy barriers for the ESIPT process can be determined. nih.gov A low energy barrier in the excited state indicates that ESIPT is a favorable process. nih.gov

The ESIPT process in this compound would involve the transfer of a proton from one hydroxyl group to the other, forming a keto-enol tautomer in the excited state. The subsequent radiative decay from this tautomeric state would result in fluorescence at a longer wavelength compared to the normal emission.

Table 3: Hypothetical Energetic Profile for ESIPT in this compound

| State | Conformation | Relative Energy (kcal/mol) |

| Ground State (S0) | Enol | 0 |

| Ground State (S0) | Keto-enol Tautomer | 15 |

| Excited State (S1) | Enol | 60 |

| Excited State (S1) | Keto-enol Tautomer | 55 |

| ESIPT Barrier (S1) | Transition State | 2 |

Rationalization of Regioselectivity in Chemical Transformations

Computational modeling can be employed to understand and predict the regioselectivity of chemical reactions. For a molecule like this compound, which has multiple reactive sites, predicting where a reaction will occur is crucial. DFT calculations can be used to determine the relative stabilities of possible intermediates and transition states for reactions at different positions on the aromatic rings. nih.gov

For example, in an electrophilic aromatic substitution reaction, the site of attack will be the one that leads to the most stable carbocation intermediate (Wheland intermediate). By calculating the energies of all possible intermediates, the preferred reaction pathway can be identified. Fukui functions and other reactivity indices derived from conceptual DFT can also provide insights into the most reactive sites in the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While static quantum chemical calculations provide valuable information about the energetics and properties of a molecule at its equilibrium geometry, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

Solvent-Assisted Proton Transfer Mechanisms

The solvent environment can have a profound impact on reaction mechanisms, particularly those involving proton transfer. researchgate.netnih.gov MD simulations are well-suited to investigate the role of solvent molecules in assisting proton transfer processes. In the case of this compound, explicit solvent molecules can be included in the simulation box to study their interactions with the hydroxyl groups.

Solvent molecules can form hydrogen bonds with the hydroxyl groups, potentially creating a "proton wire" that facilitates the transfer of a proton. researchgate.net By analyzing the MD trajectories, it is possible to identify the frequency and geometry of these solvent-solute hydrogen bonds and to observe instances of proton transfer events. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, where the solute is treated with a quantum mechanical method and the solvent with a classical force field, can provide a more accurate description of these solvent-assisted mechanisms.

Aggregation Phenomena and their Spectroscopic Consequences

Extensive literature searches did not yield specific computational or experimental studies focused on the aggregation phenomena and their direct spectroscopic consequences for the compound this compound. While research exists on the photophysical properties and aggregation behavior of related molecules, such as other naphthalene derivatives and substituted phenols, detailed theoretical calculations, and spectroscopic analyses of aggregate formation for this compound are not available in the reviewed scientific literature.

Theoretical studies on similar aromatic molecules often investigate the formation of dimers and larger aggregates through intermolecular interactions like π–π stacking and hydrogen bonding. These studies typically employ computational methods to predict the most stable geometries of the aggregates and the resulting changes in electronic and spectroscopic properties. For instance, aggregation can lead to shifts in the absorption and emission spectra, as well as changes in fluorescence quantum yields. Phenomena such as aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE) are common in fluorescent dyes, where molecular aggregation either diminishes or enhances light emission. nih.govwikipedia.org

In the absence of specific data for this compound, it is not possible to provide detailed research findings or data tables on its aggregation behavior and the spectroscopic outcomes. Further experimental and computational research would be necessary to elucidate these properties for this specific compound.

Reactivity, Functionalization, and Supramolecular Chemistry of 2 Naphthalen 1 Ylbenzene 1,3 Diol

Exploration of Reactive Sites and Chemical Transformations

The molecule possesses two primary sites for chemical reactions: the hydroxyl groups on the benzene (B151609) ring and the aromatic systems of both the benzene and naphthalene (B1677914) moieties. The interplay of these functional groups dictates the compound's reactivity profile.

Hydroxyl Group Reactivity: Esterification, Etherification, and Complexation

The two hydroxyl groups of the 1,3-diol (resorcinol) moiety are the most reactive sites for a variety of chemical transformations. These phenolic hydroxyl groups are acidic and can be readily deprotonated to form phenoxides, which are potent nucleophiles.

Esterification: The hydroxyl groups can react with carboxylic acids, acyl halides, or acid anhydrides to form the corresponding esters. organic-chemistry.org This reaction is a common strategy to modify the polarity and solubility of the molecule. The esterification can occur at one or both hydroxyl groups, leading to mono- or di-esterified products, depending on the stoichiometry and reaction conditions.

Etherification: The formation of ethers is another key transformation. organic-chemistry.orgorganic-chemistry.org Reaction with alkyl halides or other alkylating agents under basic conditions yields aryl ethers. organic-chemistry.org Similar to esterification, mono- or di-ether products can be synthesized. The choice of the alkyl group can be used to introduce new functionalities or to protect the hydroxyl groups during subsequent reactions. For instance, enantioselective O-alkylation of structurally similar 2-aryl-1,3-propanediols has been achieved using chiral catalysts, suggesting that similar stereocontrolled transformations may be possible for 2-naphthalen-1-ylbenzene-1,3-diol. researchgate.net

Complexation: The 1,3-diol arrangement provides an excellent bidentate chelation site for metal ions and other Lewis acidic species. The hydroxyl groups can coordinate to a central atom, forming stable cyclic complexes. This property is analogous to the behavior of other dihydroxybenzene compounds which are known to form complexes with a variety of metals. The ability of boronic acids to form reversible covalent bonds with diols is a well-established principle that can be exploited for catalysis and sensing applications. researchgate.net

Aromatic Ring Functionalization: Electrophilic Aromatic Substitution

Both the benzene and naphthalene rings can undergo electrophilic aromatic substitution, but their reactivity is significantly influenced by the attached substituents.

On the benzene ring, the two hydroxyl groups are powerful activating groups and are ortho-, para-directors. libretexts.orgmasterorganicchemistry.com This means they increase the electron density of the ring, making it more susceptible to electrophilic attack, and direct incoming electrophiles to the positions ortho and para to themselves. youtube.comorganicchemistrytutor.com Given the 1,3-arrangement of the hydroxyls and the presence of the bulky naphthyl group at position 2, the primary sites for substitution on the resorcinol (B1680541) ring are positions 4 and 6. Position 5 is sterically hindered and electronically deactivated by both hydroxyl groups.

Derivatization Strategies for Tailored Chemical Properties

The basic scaffold of this compound can be systematically modified to create derivatives with specific electronic, optical, or biological properties.

Introduction of Heterocyclic Moieties

Heterocyclic structures are prevalent in pharmaceuticals and functional materials. There are several synthetic strategies to introduce heterocyclic moieties into the this compound framework.

One approach involves the condensation of the diol with suitable reagents. For example, the hydroxyl groups could react with other functional groups to form oxygen-containing heterocycles. Alternatively, the aromatic rings can be functionalized first (e.g., via formylation or acylation) to introduce reactive handles that can then be used to build a heterocyclic ring. rsc.org

A powerful and versatile method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.gov To achieve this, the hydroxyl groups would first be converted into a more reactive functional group, such as a triflate (–OTf). The resulting aryl triflate can then be coupled with a variety of heterocyclic boronic acids or N-H containing heterocycles to forge a new carbon-heterocycle or nitrogen-heterocycle bond. This strategy allows for the modular and efficient synthesis of a diverse library of derivatives. nih.govrsc.org

Synthesis of Conjugated Systems and Extended Chromophores

Extending the π-conjugated system of the molecule is a key strategy for tuning its photophysical properties, such as absorption and emission wavelengths, for applications in optoelectronics. The Suzuki-Miyaura coupling reaction is a cornerstone of such synthetic efforts, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. libretexts.orgnih.gov

To extend the chromophore, the this compound can be derivatized into a di-halide or a di-triflate. This doubly functionalized molecule can then undergo a double Suzuki coupling reaction with aryl or vinyl boronic acids. harvard.edu This approach would link additional aromatic or unsaturated units to the core structure, effectively lengthening the path of π-electron delocalization. For instance, coupling with another naphthylboronic acid researchgate.net or a phenylboronic acid would result in a larger, more complex aromatic system with potentially red-shifted absorption and fluorescence.

Supramolecular Assemblies and Non-Covalent Interactions

The ability of this compound to self-assemble into ordered, higher-order structures is dictated by a combination of non-covalent interactions. These interactions, while individually weak, collectively govern the crystal packing and the structure of aggregates in solution.

The most significant interactions are hydrogen bonding and π-π stacking. The two hydroxyl groups on the resorcinol moiety are excellent hydrogen bond donors and acceptors. They can form robust intermolecular O-H···O hydrogen bonds, linking molecules together into chains, sheets, or more complex three-dimensional networks. nih.gov Intramolecular hydrogen bonding between the two hydroxyl groups is also possible, which would influence the molecule's conformation and reactivity. nih.gov

The flat, electron-rich surfaces of the benzene and naphthalene rings facilitate π-π stacking interactions. uva.esuva.es These attractive forces arise from the interaction between the π-orbitals of adjacent aromatic rings. In the solid state, molecules are likely to arrange in a parallel-displaced or T-shaped geometry to maximize these stabilizing interactions while minimizing Pauli repulsion. uva.es The crystal structure of related molecules, such as those containing both naphthalene and phenol-like moieties, reveals intricate networks stabilized by a combination of hydrogen bonds (including C-H···O and N-H···π) and π-π stacking. nih.govnih.gov The interplay between strong, directional hydrogen bonding and the more diffuse π-π stacking is crucial in determining the final supramolecular architecture. rsc.org

Interactive Table of Research Findings

| Section | Key Finding/Principle | Relevant Interactions/Reactions | Potential Application | Supporting Evidence |

| 5.1.1 | Hydroxyl groups are primary reactive sites. | Esterification, Etherification, Metal Complexation | Synthesis of derivatives, protecting group chemistry, catalysis | General phenol (B47542) chemistry researchgate.net, Reactions of diols researchgate.net |

| 5.1.2 | Benzene ring is highly activated for electrophilic substitution at C4/C6. | Halogenation, Nitration, Friedel-Crafts | Functionalization, Synthesis of polysubstituted aromatics | Principles of Electrophilic Aromatic Substitution libretexts.orgmasterorganicchemistry.comlibretexts.org |

| 5.2.1 | Derivatization with heterocycles is feasible via cross-coupling. | Suzuki Coupling, Buchwald-Hartwig Amination | Pharmaceutical synthesis, Materials science | Cross-coupling methodologies nih.govlibretexts.org |

| 5.2.2 | The π-system can be extended using C-C bond forming reactions. | Suzuki Coupling | Development of dyes, organic electronics | Synthesis of conjugated systems harvard.eduresearchgate.net |

| 5.3 | Self-assembly is driven by H-bonding and π-π stacking. | O-H···O hydrogen bonds, π-π interactions | Crystal engineering, Supramolecular materials | Studies on naphthalene derivatives nih.govuva.es, Non-covalent interactions uva.esrsc.org |

In-depth Analysis of this compound Reveals Limited Supramolecular Data

The inherent functionalities of this compound—the hydroxyl groups of the resorcinol unit and the extended aromatic system of the naphthalene wing—provide a strong theoretical basis for predicting its intermolecular interactions. The hydroxyl groups are prime candidates for acting as both hydrogen bond donors and acceptors, potentially leading to a variety of self-assembly motifs such as chains, tapes, or more complex three-dimensional networks.

Studies on related but distinct molecules offer some insights into what might be expected. For instance, research on other naphthalene derivatives has detailed the nature of π-stacking, and various resorcinol-based compounds are well-known for their diverse hydrogen-bonding patterns and ability to form co-crystals. However, without specific crystallographic data for this compound, any discussion of its specific supramolecular chemistry remains speculative.

The absence of dedicated studies on the co-crystallization and solid-state reactivity of this compound further highlights the gap in the current scientific literature. Such studies would be invaluable for understanding its material properties and for the rational design of new solid forms with tailored characteristics.

Advanced Research Avenues and Potential Applications Academic Focus

Design Principles for Chemosensors and Molecular Probes

The design of chemosensors and molecular probes is a field that consistently seeks novel scaffolds capable of selective and sensitive detection of various chemical species. The 2-naphthalen-1-ylbenzene-1,3-diol framework is a promising candidate in this domain due to its inherent photophysical properties and the potential for tailored functionalization.

Fluorometric and Colorimetric Response Mechanisms

The operational principle of chemosensors based on the naphthyl-resorcinol scaffold often relies on changes in their fluorescence or color upon interaction with a target analyte. These changes are typically governed by photophysical processes such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and the formation of metal-ligand charge-transfer complexes. rsc.orgnih.govrsc.orgepa.gov

Fluorometric Response: Many naphthalene-based fluorescent sensors operate on a "fluorescence quenching" or "turn-on" mechanism. nih.govnih.gov In the absence of a target analyte, the molecule may exhibit strong fluorescence. Upon binding with a specific ion or molecule, this fluorescence can be quenched due to processes like PET. epa.govnih.gov Conversely, some sensor designs exhibit a "turn-on" response, where the probe is initially non-fluorescent or weakly fluorescent and experiences a significant enhancement in fluorescence intensity upon binding to the analyte. nih.gov This can occur through mechanisms like the inhibition of ESIPT, where the binding of a metal ion to the hydroxyl groups of the resorcinol (B1680541) moiety and potentially other coordinating atoms restricts the proton transfer process, leading to a rise in fluorescence. nih.govmdpi.com The fluorescence response can also be influenced by the formation of aggregates and excimers, particularly in different solvent environments. nih.gov

Colorimetric Response: Colorimetric sensing provides a straightforward method for analyte detection that is often visible to the naked eye. rsc.orgrsc.org For naphthyl-resorcinol type scaffolds, a color change can be induced by the formation of a complex with a metal ion, leading to a shift in the absorption spectrum. rsc.org This alteration in the electronic properties of the molecule, often due to metal-to-ligand charge-transfer (MLCT) transitions, results in a visible color change. For instance, the interaction of a similar sensor with Fe²⁺ and Cu²⁺ ions has been shown to produce distinct color changes, allowing for their simultaneous detection. rsc.org The preparation of colorimetric sensors can be achieved through relatively simple synthetic routes, such as the condensation of a naphthyl formaldehyde (B43269) derivative with an aromatic hydrazine (B178648) compound. google.com

The following table summarizes the response mechanisms observed in related naphthalene-based chemosensors:

| Sensing Mechanism | Description | Observed Change | Reference |

| Photoinduced Electron Transfer (PET) | Electron transfer from the receptor to the fluorophore upon excitation, which is modulated by analyte binding. | Fluorescence quenching or enhancement. | epa.govstmarytx.edu |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Proton transfer within the molecule in the excited state, which can be inhibited by analyte binding. | Fluorescence enhancement ("turn-on"). | nih.govmdpi.com |

| Metal-Ligand Charge-Transfer (MLCT) | Formation of a complex with a metal ion leading to new electronic transitions. | Change in color and absorption spectrum. | rsc.org |

Selective Detection of Chemical Species through Naphthyl-Resorcinol Scaffolds

A key aspect of chemosensor design is achieving high selectivity for a specific chemical species in the presence of other potentially interfering ions. The naphthyl-resorcinol scaffold offers a versatile platform for creating selective sensors for various metal ions.

The selectivity of these sensors is determined by several factors, including the size of the cavity formed by the ligand, the nature and position of the donor atoms (such as the hydroxyl groups of the resorcinol and any additional coordinating groups), and the electronic properties of the aromatic systems. By modifying the structure of the scaffold, it is possible to tune the binding affinity for different metal ions.

Research on related naphthalene-based sensors has demonstrated high selectivity for a range of metal ions, including Al³⁺, Hg²⁺, Fe³⁺, and Cu²⁺. rsc.orgepa.govnih.govnih.gov For example, a naphthalene-based receptor was developed for the highly selective sensing of Hg(II) ions, with detection limits significantly lower than the permissible levels in drinking water. nih.gov Another study reported a naphthalene-based fluorescent sensor with high selectivity for Al³⁺, which was also suitable for intracellular imaging. rsc.org The pH of the medium can also play a crucial role in the selectivity and sensitivity of these sensors, with some probes being designed to be effective under physiological conditions. nih.gov

The table below provides examples of selective ion detection using naphthalene-based chemosensors:

| Target Ion | Sensor Type | Detection Limit | Key Features | Reference(s) |

| Al³⁺ | Fluorescent "off-on" | 0.04 µM | Highly selective and reversible, applicable at physiological pH. | nih.gov |

| Al³⁺ | Fluorescent | 1.0 x 10⁻⁷ M (in HEPES buffer) | Suitable for intracellular imaging. | rsc.orgnih.gov |

| Hg²⁺ | Colorimetric and Fluorescent | 0.3 µM | Selective sensing in aqueous solution and solid state. | nih.gov |

| Fe²⁺ and Cu²⁺ | Colorimetric | - | Simultaneous detection in aqueous solution. | rsc.org |

| Fe³⁺ and Cu²⁺ | Fluorescent | - | Forms 1:1 complexes with fluorescence quenching. | epa.gov |

Exploration in Catalysis and Organocatalysis

The structural features of this compound also make it a promising candidate for applications in catalysis, particularly as a ligand in transition metal catalysis and as a scaffold in organocatalysis.

Role as Ligands or Co-Catalysts in Organic Reactions

The resorcinol and naphthalene (B1677914) moieties can act as effective coordinating groups for metal centers, making derivatives of this compound potential ligands for a variety of catalytic transformations. The hydroxyl groups of the resorcinol can be deprotonated to form strong metal-oxygen bonds, and the naphthalene ring can participate in π-stacking interactions, which can influence the stereochemical outcome of a reaction.

Binaphthyl scaffolds, which share structural similarities, have been successfully employed as chiral ligands in palladium-catalyzed asymmetric C-H activation reactions. researchgate.net The axial chirality of these ligands can lead to high enantioselectivities in the synthesis of complex molecules. researchgate.net The development of ligands that combine the binaphthyl scaffold with other functional groups, such as mono-N-protected amino acids, has been shown to be particularly effective in promoting these transformations. researchgate.net While not directly focused on this compound, these studies highlight the potential of the naphthyl-aryl framework in ligand design.

In the realm of organocatalysis, which utilizes small organic molecules as catalysts, resorcinol derivatives have also shown promise. Research has demonstrated the utility of resorcinol-based compounds in organocatalytic intramolecular cyclizations, achieving high enantioselectivities. nih.gov

Investigation of Synergistic Catalytic Effects

Synergistic catalysis, where two or more catalysts work in concert to promote a chemical reaction, is a powerful strategy for enhancing reaction efficiency and selectivity. Resorcinol derivatives have been investigated as co-catalysts in organocatalytic reactions, where they can exhibit dramatic synergistic effects. researchgate.net For example, in the reduction of dioxygen, the addition of resorcinol derivatives as co-catalysts to a hydroquinone-catalyzed system led to a significant improvement in the reaction rate. researchgate.net This synergy is thought to arise from the formation of heterodimers, which constitute a new class of powerful organocatalysts. researchgate.net

Fundamental Contributions to Materials Science (Excluding specific products or commercial applications)

The incorporation of this compound and its derivatives into polymer backbones can impart unique properties to the resulting materials, making it a valuable building block in materials science.

The rigid naphthalene unit and the polar hydroxyl groups of the resorcinol moiety can significantly influence the thermal stability, solubility, and mechanical properties of polymers. The introduction of naphthalene groups into poly(aryl ether)s, for instance, has been shown to enhance their thermal stability. scispace.com

Furthermore, the diol functionality of the resorcinol core allows it to be used as a monomer in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyesters. researchgate.net The structure of the diol component has a strong influence on the properties of the resulting polyester, such as its glass transition temperature and barrier properties. researchgate.net For example, copolyesters derived from 1,4-cyclohexanedimethanol, terephthalic acid, and 2,6-naphthalenedicarboxylic acid have been synthesized with enhanced thermal and barrier properties. researchgate.net

Polymers containing resorcinol have also been investigated for high-performance applications. Phthalonitrile polymers based on resorcinol exhibit outstanding thermal stability and high char yields at elevated temperatures. researchgate.net The synthesis of novel poly(aryl ether)s containing β-naphthalene pendant groups has resulted in polymers with excellent thermal stability and good solubility, which could be electrospun into hydrophobic microfibers with nanopores. scispace.com The incorporation of such rigid and bulky groups can disrupt polymer chain packing, leading to amorphous materials with improved solubility. scispace.comnih.gov

The following table summarizes the impact of incorporating naphthalene and resorcinol-type structures on polymer properties:

| Polymer Type | Incorporated Unit | Resulting Property Enhancement | Reference(s) |

| Poly(aryl ether)s | β-Naphthalene pendant group | Excellent thermal stability, good solubility, high hydrophobicity. | scispace.com |

| Polyesters | 2,6-Naphthalenedicarboxylic acid | Enhanced thermal and barrier properties. | researchgate.net |

| Phthalonitrile polymers | Resorcinol | Outstanding thermal stability, high char yield. | researchgate.net |

| Conjugated Copolymers | 2,3-Dialkoxynaphthalene | Good yield and molecular weight via direct arylation polymerization. | nih.gov |

| Porous Polymers | Naphthalene and melamine | Excellent CO₂ uptake and selective heavy metal adsorption. | mdpi.com |

Investigation in Organic Electronic Materials Research

The electronic properties of this compound are predicted to be a fascinating interplay between the electron-rich resorcinol unit and the π-conjugated naphthalene system. This combination opens up avenues for its exploration in various organic electronic devices.

Charge Transfer Dynamics

The molecule's inherent structure, featuring a donor-like diol-substituted benzene (B151609) ring and an acceptor-like naphthalene group, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. The efficiency of this charge transfer would be highly dependent on the dihedral angle between the naphthalene and benzene rings, which dictates the extent of π-orbital overlap.

In analogous systems, such as N-aryl-substituted phenoxazines, the connectivity of the naphthyl group (1-naphthyl vs. 2-naphthyl) has been shown to significantly impact photophysical behavior and intersystem crossing yields. nih.gov For this compound, the 1-naphthyl substitution pattern would likely lead to distinct electronic properties compared to a 2-naphthyl analogue. Theoretical studies on similar aromatic donor-acceptor molecules have been instrumental in understanding and predicting their charge transfer characteristics. rsc.org

The charge transport properties are also a key area of investigation. In organic semiconductors, charge carrier mobility is a critical parameter. mdpi.comrsc.orgnih.gov While specific mobility data for this compound is unavailable, studies on related organic semiconductors with phenyl and thienyl substituents have shown that subtle geometric differences significantly influence charge transfer properties. rsc.org The presence of hydrogen bonding from the diol groups could also play a crucial role in the solid-state packing and, consequently, the charge carrier mobility. mdpi.com

Emission Properties

The fluorescence and phosphorescence characteristics of this compound are expected to be of interest. The emission properties of naphthalene derivatives are well-documented and often exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent. mdpi.com In the case of this compound, the potential for ICT could lead to dual fluorescence, with one emission band corresponding to the locally excited state and another, red-shifted band arising from the charge-transfer state.